molecular formula C12H23NO6 B12069738 N-(5-Carboxypentyl)-deoxynojirmycin

N-(5-Carboxypentyl)-deoxynojirmycin

Cat. No.: B12069738
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-UHFFFAOYSA-N
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Description

N-(5-Carboxypentyl)-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a glucose analog known for its potent inhibition of α-glucosidase enzymes. This compound is particularly significant in biochemical research due to its ability to act as a ligand for the purification of glucosidase enzymes, which are crucial in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Carboxypentyl)-deoxynojirimycin typically involves the modification of 1-deoxynojirimycin. One common method includes the reaction of 1-deoxynojirimycin with a carboxypentyl group through a series of protection and deprotection steps to ensure the correct functionalization of the molecule. The reaction conditions often involve the use of protecting groups such as benzyl or acetyl groups to protect the hydroxyl functionalities during the reaction .

Industrial Production Methods

Industrial production of N-(5-Carboxypentyl)-deoxynojirimycin may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent purification processes such as chromatography to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Carboxypentyl)-deoxynojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .

Mechanism of Action

N-(5-Carboxypentyl)-deoxynojirimycin exerts its effects primarily by inhibiting α-glucosidase enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This mechanism is crucial in regulating blood sugar levels and has potential therapeutic implications for managing diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Carboxypentyl)-deoxynojirimycin is unique due to its carboxypentyl group, which enhances its binding affinity and specificity for glucosidase enzymes. This modification allows for more effective purification and inhibition compared to its parent compound and other derivatives .

By understanding the synthesis, reactions, applications, and mechanisms of N-(5-Carboxypentyl)-deoxynojirimycin, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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